4-(Isoxazol-3-yl)benzamide
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Overview
Description
4-(Isoxazol-3-yl)benzamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoxazol-3-yl)benzamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods include the use of eco-friendly catalysts and reagents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Isoxazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce different substituents on the benzamide or isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include platinum, gold, and eco-friendly catalysts. Reaction conditions often involve mild temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and therapeutic potentials .
Scientific Research Applications
4-(Isoxazol-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its analgesic, anti-inflammatory, and immunosuppressant properties.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 4-(Isoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to exhibit anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Isoxazol-3-yl)benzamide include:
- 4-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the isoxazole ring and benzamide group, which imparts distinct biological activities and therapeutic potentials. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-(1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(13)8-3-1-7(2-4-8)9-5-6-14-12-9/h1-6H,(H2,11,13) |
InChI Key |
ATOXZPXPAYNDSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)C(=O)N |
Origin of Product |
United States |
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